5-(2,3-dihydro-1H-inden-5-yl)-1-(3-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
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Description
5-(2,3-dihydro-1H-inden-5-yl)-1-(3-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a useful research compound. Its molecular formula is C20H18N4O2 and its molecular weight is 346.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Anti-protozoal Activity : A significant area of research involving related compounds is their synthesis for biological activities, particularly anti-protozoal and anti-cancer properties. A study highlighted the design and synthesis of novel oxadiazolyl pyrrolo triazole diones, which were investigated for their in vitro anti-protozoal and cytotoxic activities, showcasing the potential of these compounds in medicinal chemistry (Dürüst et al., 2012).
Caspase-3 Inhibition : Another research direction involves evaluating the efficacy of 1,2,3-triazole derivatives as inhibitors, specifically against caspase-3, a crucial enzyme in apoptosis. This research could pave the way for novel therapeutic agents targeting diseases characterized by aberrant apoptosis (Jiang & Hansen, 2011).
Materials Science Applications
Electron Transport Layer in Solar Cells : The application of related compounds extends beyond biological activities to materials science, such as the development of n-type conjugated polyelectrolytes for use as electron transport layers in polymer solar cells. This research demonstrates the utility of dihydropyrrolo[3,4-d]triazole derivatives in enhancing the efficiency of solar energy conversion technologies (Hu et al., 2015).
Chemical Synthesis and Characterization
Synthetic Methodologies : The synthesis of dihydropyrrolo[3,4-d][1,2,3]triazoles involves employing bioisosterism principles and 1,3-dipolar cycloaddition reactions, highlighting advanced synthetic strategies for creating heterocyclic compounds with potential biological and material applications. These methodologies contribute to the broader field of organic synthesis, offering pathways to diverse functional molecules (Collins et al., 1999).
Properties
IUPAC Name |
5-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-12-4-2-7-16(10-12)24-18-17(21-22-24)19(25)23(20(18)26)15-9-8-13-5-3-6-14(13)11-15/h2,4,7-11,17-18H,3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADSBWXIGOPAPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3C(C(=O)N(C3=O)C4=CC5=C(CCC5)C=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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